Cas no 845879-34-7 (2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole)
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole
- MFCD01927003
- 2-({5-nitro-2-methylbenzyl}sulfanyl)-1H-benzimidazole
- AI-067/31572062
- 845879-34-7
- 2-((2-Methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole
-
- MDL: MFCD01927003
- Inchi: 1S/C15H13N3O2S/c1-10-6-7-12(18(19)20)8-11(10)9-21-15-16-13-4-2-3-5-14(13)17-15/h2-8H,9H2,1H3,(H,16,17)
- InChI Key: CPPSBSILVSZRFJ-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2N1)CC1C=C(C=CC=1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 299.07284784Da
- Monoisotopic Mass: 299.07284784Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 99.8Ų
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM526156-1g |
2-((2-Methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole |
845879-34-7 | 97% | 1g |
$509 | 2023-02-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673368-1g |
2-((2-Methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole |
845879-34-7 | 98% | 1g |
¥8085.00 | 2024-07-28 |
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole
The compound 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole (CAS No: 845879-34-7) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzo[d]imidazoles, which are known for their versatile applications in drug discovery and materials science. The presence of a methyl group and a nitro group on the benzylthio substituent introduces unique electronic and steric properties, making this compound a valuable subject for further research.
Recent studies have highlighted the potential of benzo[d]imidazoles as scaffolds for designing bioactive molecules. For instance, researchers have explored the anti-inflammatory and antioxidant properties of this compound, demonstrating its ability to scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole could serve as a lead compound for developing novel therapeutic agents targeting inflammatory diseases.
In addition to its biological activities, the compound has also been investigated for its potential in catalysis and material science. The sulfur atom in the benzylthio group plays a crucial role in coordinating with metal ions, making this compound a promising candidate for designing metalloenzymes or homogeneous catalysts. Recent advancements in asymmetric catalysis have further underscored the importance of such molecules in achieving high enantioselectivity in organic transformations.
The synthesis of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies. Key steps include the preparation of the benzylthio intermediate via nucleophilic substitution reactions and the subsequent cyclization to form the benzo[d]imidazole ring system. Researchers have optimized these steps to achieve high yields and excellent purity, ensuring that the compound is readily available for further studies.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and MS. These analyses have confirmed the molecular structure and provided insights into the electronic environment of key functional groups. Furthermore, computational studies using density functional theory (DFT) have been conducted to investigate the electronic properties and reactivity of this molecule, paving the way for rational design of related compounds with enhanced bioactivity.
Looking ahead, the exploration of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole continues to expand into new domains. Its role as a building block in supramolecular chemistry has been explored, with researchers demonstrating its ability to form self-assembled structures with specific functionalities. Such structures hold promise for applications in drug delivery systems, sensors, and nanotechnology.
In conclusion, 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole (CAS No: 845879-34-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with its intriguing biological and physical properties, positions it as a valuable tool for advancing both fundamental research and applied sciences.
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